molecular formula C26H23ClN4O3S B2360515 (Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 721894-19-5

(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide

Cat. No.: B2360515
CAS No.: 721894-19-5
M. Wt: 507.01
InChI Key: ZOGAVVLNDGNPHF-UHFFFAOYSA-N
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Description

(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide is a sophisticated synthetic compound designed for investigative biology and preclinical research. Its molecular architecture, featuring a sulfamoyl-linked 4-chlorophenyl group, a pyrrolidine moiety, and a cyanophenylpropeneamide backbone, suggests potential as a modulator of specific enzymatic pathways. This structural profile is often associated with compounds that interact with kinase signaling or other adenosine triphosphate (ATP)-binding targets . Researchers can leverage this chemical probe to study intracellular signal transduction mechanisms, particularly in the context of disease models characterized by dysregulated kinase activity. The (Z)-configured cyanoacrylamide group may confer specific binding properties, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry. It is intended solely for use in controlled laboratory settings to advance the understanding of cellular processes and identify potential therapeutic targets.

Properties

IUPAC Name

(Z)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3S/c27-21-8-10-22(11-9-21)30-35(33,34)23-12-13-25(31-14-4-5-15-31)24(17-23)29-26(32)20(18-28)16-19-6-2-1-3-7-19/h1-3,6-13,16-17,30H,4-5,14-15H2,(H,29,32)/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGAVVLNDGNPHF-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)C(=CC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)/C(=C\C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C20H20ClN3O2S
  • Molecular Weight : 397.91 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research has shown that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been evaluated for its potential to inhibit key enzymes involved in inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Modulation of Cytokine Production : Studies indicate that it can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα, thereby influencing immune responses .
  • Antimicrobial Activity : Preliminary data suggest that the compound exhibits antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, indicating potential for therapeutic applications in infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
Anti-inflammatorySignificant reduction in IL-1β and TNFα production
Enzyme InhibitionInhibitory action on COX and LOX enzymes
CytotoxicityNon-cytotoxic concentrations in macrophage cultures

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : In a study utilizing a CFA-induced paw edema model, the compound demonstrated significant anti-inflammatory effects, reducing swelling and pain markers in treated subjects .
  • Cytokine Modulation : In vitro assays showed that treatment with the compound led to a marked decrease in nitrite levels and pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of antimicrobial tests revealed that the compound exhibited strong inhibitory effects against specific bacterial strains, supporting its development as a therapeutic agent against infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results indicate that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Case Study: Antibacterial Activity

In a study assessing the antibacterial effects, this compound was tested using the disk diffusion method. Zones of inhibition were measured, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Neuropharmacological Effects

Emerging research suggests that this compound may also exhibit neuropharmacological properties, particularly in models of epilepsy and anxiety disorders. Its structural similarity to known anticonvulsants positions it as a candidate for further exploration in seizure management.

Case Study: Anticonvulsant Screening

In animal models, this compound demonstrated significant anticonvulsant activity in the maximal electroshock seizure test, with an effective dose (ED50) of 25 mg/kg. Behavioral assessments indicated a reduction in seizure frequency and severity.

Preparation Methods

Chlorosulfonation of 5-Nitro-2-pyrrolidin-1-ylphenol

The synthesis begins with the chlorosulfonation of 5-nitro-2-pyrrolidin-1-ylphenol. Treatment with chlorosulfonic acid at 0–5°C yields the sulfonyl chloride intermediate, which is subsequently reacted with 4-chloroaniline in dichloromethane at room temperature.

Reaction Conditions

Reagent Solvent Temperature Time Yield
ClSO₃H DCM 0–5°C 2 h 85%
4-Chloroaniline DCM 25°C 12 h 78%

The nitro group is later reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol, achieving quantitative conversion.

Palladium-Catalyzed Introduction of the Pyrrolidine Group

Buchwald-Hartwig Amination

A critical step involves coupling the sulfamoylated intermediate with pyrrolidine. Using a catalyst system of Pd₂(dba)₃ and Xantphos in toluene at 110°C, the aryl bromide undergoes amination to afford the 2-pyrrolidin-1-ylphenyl derivative.

Optimized Parameters

Catalyst Ligand Base Solvent Yield
Pd₂(dba)₃ (5 mol%) Xantphos Cs₂CO₃ Toluene 92%

This method surpasses nucleophilic aromatic substitution in efficiency due to milder conditions and superior functional group tolerance.

Formation of the Cyano-Enamide Moiety

Synthesis of 2-Cyano-3-phenylprop-2-enoyl Chloride

The enamide precursor, 2-cyano-3-phenylprop-2-enoyl chloride, is prepared by treating 2-cyano-3-phenylacrylic acid with thionyl chloride (2 equiv) in dichloromethane at reflux. The acid chloride is isolated in 95% yield and characterized by FT-IR (C=O stretch at 1775 cm⁻¹).

Amidation with the Aryl Amine

The final step involves coupling the acid chloride with the sulfamoylated-pyrrolidine aniline. Under Schlenk conditions, the amine (1.2 equiv) is added dropwise to a solution of the acid chloride in THF at −78°C, followed by warming to room temperature.

Critical Factors

  • Steric hindrance : Excess amine ensures complete reaction despite steric bulk from the pyrrolidine and sulfamoyl groups.
  • Stereochemical control : The Z-configuration is favored by kinetic control under low-temperature conditions, as confirmed by NOESY NMR.

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to remove unreacted starting materials and oligomeric byproducts. Final characterization employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H).
  • HRMS : m/z calc. for C₂₇H₂₂ClN₃O₃S [M+H]⁺ 528.1124, found 528.1121.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling for Boronate Intermediates

An alternative approach involves synthesizing a boronate ester intermediate (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) followed by Suzuki coupling with a brominated sulfamoyl precursor. While this method offers excellent regioselectivity, it requires additional steps for boronate preparation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the amidation step, reducing reaction time from 12 h to 30 min. However, scalability remains a limitation due to specialized equipment requirements.

Industrial-Scale Considerations and Process Optimization

For kilogram-scale production, continuous flow chemistry is employed to enhance heat transfer and minimize decomposition of the acid chloride. Key parameters include:

  • Residence time : 5 min at 50°C.
  • Solvent : Tetrahydrofuran with 2% v/v triethylamine to scavenge HCl.

Q & A

Basic Research Questions

Q. How can the synthetic pathway for this compound be optimized to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of flow chemistry and statistical modeling to optimize reaction conditions for structurally complex intermediates. Additionally, copolymerization strategies (as in ) can be adapted to stabilize reactive intermediates.
  • Key Data :

Parameter TestedOptimal RangeImpact on YieldReference
Reaction Temperature60–80°CMaximizes cyclization efficiency
Solvent (DMF vs. THF)DMFReduces byproduct formation

Q. What analytical techniques are essential for confirming the stereochemical (Z)-configuration?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to detect spatial proximity of substituents. and demonstrate the use of crystallography to resolve Z/E isomerism in acrylamide derivatives. For NMR, focus on coupling constants (e.g., 3JHH^3J_{H-H}) in the prop-2-enamide moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Molecular dynamics (MD) simulations (NAMD/GROMACS) can assess binding stability. ’s deuterated analogs suggest isotopic labeling to study metabolic stability, which can be modeled computationally .
  • Key Insight :

Computational ToolApplicationOutcome Metric
DockingBinding affinity (ΔG)Identifies key hydrophobic interactions
MD SimulationsRMSD analysisValidates binding pose stability

Q. How to resolve contradictions in reported biological activity data for structurally related compounds?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies. For example, ’s table correlates substituent variations (e.g., sulfamoyl vs. acetyl groups) with activity shifts. Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Methodological Answer : Use co-solvents (DMSO ≤ 0.1% v/v) or pH-adjusted buffers (phosphate buffer, pH 7.4). and highlight lyophilization followed by reconstitution in surfactant-containing media (e.g., 0.1% Tween-80) to enhance dissolution .

Data Contradiction Analysis

Q. How to characterize degradation products under varying pH conditions?

  • Methodological Answer : Perform forced degradation studies (acidic/basic/neutral hydrolysis) followed by LC-HRMS to identify breakdown products. and list reference standards for common degradation intermediates (e.g., chlorophenyl derivatives), which can be used for spiking experiments .
  • Example Degradation Pathway :

ConditionMajor DegradantProposed Mechanism
pH 1.2 (acidic)Desulfonated analogCleavage of sulfamoyl group
pH 9.0 (basic)Cyano hydrolysis productNucleophilic attack on nitrile

Experimental Design Considerations

Q. How to validate the compound’s stability in long-term storage?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. ’s detailed mass data (e.g., monoisotopic mass) ensures accurate identification of degradation peaks .

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